molecular formula C21H24O5 B14546796 5-((2R,3R,4S,5R)-5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl)-1,3-benzodioxole CAS No. 61989-57-9

5-((2R,3R,4S,5R)-5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl)-1,3-benzodioxole

Cat. No.: B14546796
CAS No.: 61989-57-9
M. Wt: 356.4 g/mol
InChI Key: HSMDOSKNXLVXIP-GQSHPZAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-((2R,3R,4S,5R)-5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl)-1,3-benzodioxole” is a complex organic compound characterized by its unique structural features, including a benzodioxole ring and a substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((2R,3R,4S,5R)-5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl)-1,3-benzodioxole” typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxybenzaldehyde and other reagents that facilitate the formation of the oxolane and benzodioxole rings. Common synthetic routes could involve:

    Aldol Condensation: To form the initial carbon-carbon bonds.

    Cyclization Reactions: To create the oxolane ring.

    Oxidation and Reduction: To introduce the necessary functional groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“5-((2R,3R,4S,5R)-5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl)-1,3-benzodioxole” can undergo various chemical reactions, including:

    Oxidation: To form more oxidized derivatives.

    Reduction: To reduce specific functional groups.

    Substitution: Particularly electrophilic aromatic substitution on the benzodioxole ring.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it could be studied for its potential bioactivity, including antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential, such as enzyme inhibitors or receptor modulators.

Industry

In industry, it could be used in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Interaction: Modulating receptor activity.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodioxole derivatives or oxolane-containing molecules. Examples could be:

    1,3-Benzodioxole: A simpler benzodioxole compound.

    Oxolane Derivatives: Such as tetrahydrofuran.

Uniqueness

The uniqueness of “5-((2R,3R,4S,5R)-5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl)-1,3-benzodioxole” lies in its specific substitution pattern and the combination of functional groups, which may confer unique chemical and biological properties.

Properties

CAS No.

61989-57-9

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

5-[(2R,3R,4S,5R)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole

InChI

InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3/t12-,13+,20+,21+/m0/s1

InChI Key

HSMDOSKNXLVXIP-GQSHPZAJSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.